3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the sulfonyl group and the oxadiazole ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-triazole
- 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-thiadiazole
Uniqueness
Compared to similar compounds, 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole may exhibit unique properties due to the presence of the oxadiazole ring, which can influence its reactivity, stability, and biological activity
Biological Activity
The compound 3-(1-((2-Chlorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is known for its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its potential as an anticancer agent.
Chemical Structure and Synthesis
The structure of the compound features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and an oxadiazole moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthetic routes and yields:
Step | Starting Material | Reaction Type | Product | Yield (%) |
---|---|---|---|---|
1 | 2-Chlorobenzenesulfonamide | Nucleophilic substitution | Pyrrolidine derivative | 85% |
2 | Pyrrolidine derivative | Cyclization with oxadiazole precursor | Target compound | 70% |
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The biological evaluation of the compound revealed its cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that the compound had an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating potent anticancer activity .
Case Studies:
- In vitro Evaluation : A study reported that compounds similar to the target molecule displayed cytotoxic effects on A549 cells with IC50 values ranging from 11.20 µg/mL to 59.61 µg/mL . The results suggest that modifications in the oxadiazole structure can enhance biological activity.
- Molecular Docking Studies : Docking studies indicated that the compound binds effectively to key targets involved in cancer progression, such as thymidylate synthase (TS) . The binding affinity was comparable to established drugs like 5-Fluorouracil.
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial activity against gram-positive bacteria with MIC values as low as 7.9 µg/mL .
- Anti-inflammatory Activity : Compounds derived from oxadiazoles have been noted for their ability to inhibit COX enzymes, which are crucial in inflammatory processes .
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes like thymidylate synthase and COX enzymes.
- Induction of Apoptosis : Studies suggest that such compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Properties
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-16-8-4-5-9-17(16)26(23,24)22-10-14(13-6-2-1-3-7-13)15(11-22)18-20-12-25-21-18/h1-9,12,14-15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLJLXOIMMDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=CC=CC=C2Cl)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.